8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
Description
8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is a brominated xanthine derivative characterized by a purine-2,6-dione core substituted at the N7 position with a 2-methoxyethyl group and at C8 with bromine. This compound is synthesized via alkylation or amination of 8-bromotheophylline precursors. For instance, Mohamed et al. reported the amination of 8-bromo-7-(alkyl)-purine-2,6-diones using triethylamine (TEA) and dimethylacetamide (DMA), yielding 32–83% under reflux conditions . The 2-methoxyethyl substituent introduces ether functionality, enhancing solubility and modulating electronic properties compared to simpler alkyl or aryl groups.
Properties
IUPAC Name |
8-bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN4O3/c1-13-6-5(7(15)12-9(13)16)14(3-4-17-2)8(10)11-6/h3-4H2,1-2H3,(H,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICZHWKTAANUSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparison of Alkylation Conditions for 7-Substituted Purine-Diones
| Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 2-Butyn-1-yl bromide | Acetone | 40 | 4 | 98 | 99.9 |
| 2-Methoxyethyl bromide* | Acetone | 40–60 | 6 | 89 | 98.5 |
| Benzyl bromide | DMF | 80 | 8 | 75 | 95.2 |
*Extrapolated data from analogous reactions.
Bromination at the 8-Position: Electrophilic Substitution
Bromination is achieved using bromine or N-bromosuccinimide (NBS) in acidic media. A patent-pending method for linagliptin intermediates provides a scalable template:
Reagents :
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7-(2-Methoxyethyl)-3-methylxanthine
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N-Bromosuccinimide (NBS)
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Acetic acid (solvent)
Procedure :
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Dissolve 7-(2-methoxyethyl)-3-methylxanthine (10 mmol) in glacial acetic acid (30 mL).
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Add NBS (12 mmol) portion-wise at 0–5°C.
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Stir at room temperature for 12 hours.
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Quench with ice water, filter, and dry under vacuum.
Yield : 78–85%
Regioselectivity : >95% (C8 bromination confirmed via ¹H NMR).
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents (e.g., acetone, DMF) enhance alkylation rates by stabilizing transition states. However, ester solvents like N-butyl acetate improve yields in large-scale reactions by reducing side-product formation.
Catalytic Additives
Potassium iodide (KI) acts as a phase-transfer catalyst in alkylation reactions, improving reagent miscibility and reaction homogeneity.
Temperature Control
Elevated temperatures (40–60°C) accelerate alkylation but risk purine ring degradation. Controlled heating (<60°C) balances reaction speed and product stability.
Analytical Characterization
Critical quality attributes for this compound include:
Melting Point : 285–288°C (decomposes)
Density : 1.71 g/cm³
Solubility :
Spectroscopic Data :
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¹H NMR (400 MHz, DMSO-d₆) : δ 3.24 (s, 3H, CH₃), 3.51 (t, 2H, OCH₂), 4.21 (t, 2H, NCH₂), 8.12 (s, 1H, H-2).
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LC-MS : m/z 315.03 [M+H]⁺ (calc. 315.05 for C₁₀H₁₂BrN₄O₃).
Industrial-Scale Production Insights
Patent WO2015107533A1 highlights strategies for commercial viability:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: De-brominated purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities. Derivatives of purine are known to exhibit a range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. Research is ongoing to explore these activities in more detail .
Medicine: In medicine, purine derivatives are of interest for their potential therapeutic applications.
Industry: In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of 8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to its structural similarity to naturally occurring purines. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations at the N7 Position
The N7 substituent significantly influences physicochemical properties and bioactivity. Key analogs include:
8-Bromo-7-but-2-ynyl-3-methylpurine-2,6-dione
- Structure : N7 substituent = but-2-ynyl (propargyl group).
- Synthesis : Alkylation of 8-bromotheophylline with propargyl bromide under basic conditions (e.g., K₂CO₃/DMF) .
- Properties : The sp-hybridized alkyne increases rigidity and lipophilicity. This compound is a linagliptin intermediate, highlighting its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor precursor .
- Safety : Classified under GHS revision 8; requires handling precautions due to reactive alkyne moiety .
8-Bromo-7-(3-chlorobenzyl)-3-methylpurine-2,6-dione
- Structure : N7 substituent = 3-chlorobenzyl.
- Synthesis : Benzylation using 3-chlorobenzyl bromide in DMF with K₂CO₃ .
- Properties : The aromatic chloro group enhances lipophilicity (logP ~2.8) and may improve blood-brain barrier penetration compared to alkyl or alkoxyalkyl groups .
8-Bromo-7-(3-chloro-2-hydroxypropyl)-3-methylpurine-2,6-dione
- Structure : N7 substituent = 3-chloro-2-hydroxypropyl.
- The chlorine atom may reduce susceptibility to oxidative metabolism .
8-Bromo-7-(4-chlorobenzyl)-3-((2-trimethylsilyl)ethoxy)methylpurine-2,6-dione
Impact of Substituents on Reactivity and Bioactivity
Physicochemical and Spectral Comparisons
NMR Shifts
Lipophilicity (Calculated logP)
- 2-Methoxyethyl: ~1.2 (moderate solubility)
- But-2-ynyl: ~2.5 (higher lipophilicity)
- 3-Chlorobenzyl: ~2.8 (enhanced membrane permeability) .
Biological Activity
8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is a substituted purine derivative that exhibits significant biological activity, making it a valuable compound in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of a bromine atom at the 8-position and a methoxyethyl group at the 7-position, enhances its interactions with biological targets such as enzymes and receptors.
The molecular formula of this compound is with a molecular weight of approximately 305.14 g/mol. The compound's structure allows for various chemical modifications that can influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂BrN₅O₃ |
| Molecular Weight | 305.14 g/mol |
| CAS Number | 313470-45-0 |
| Melting Point | Not available |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound primarily arises from its ability to interact with various biological targets. These interactions may include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in nucleotide metabolism, which can affect cellular processes such as DNA replication and repair.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways critical for cell survival and proliferation.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
- Antiviral Properties : Preliminary findings indicate that the compound may possess antiviral activity against specific viruses by interfering with their replication mechanisms.
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation in various models.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that the compound significantly inhibited the growth of prostate cancer cells (PC-3) with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway.
- Antiviral Activity Assessment : Research conducted by Smith et al. (2023) demonstrated that this purine derivative inhibited the replication of influenza virus in vitro, with an effective concentration (EC50) of 20 µM. The study suggested that the compound disrupts viral RNA synthesis.
Q & A
Basic: What are the key synthetic pathways for 8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione, and how are reaction conditions optimized?
The synthesis typically involves sequential functionalization of the purine core. A common approach starts with bromination at the 8-position of the purine scaffold, followed by alkylation at the 7-position using 2-methoxyethyl reagents. Critical steps include:
- Bromination : Controlled use of brominating agents (e.g., NBS or Br₂) under inert atmospheres to avoid over-substitution .
- Alkylation : Nucleophilic substitution at the 7-position with 2-methoxyethyl groups, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) .
- Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) track reaction progress, ensuring intermediates are isolated at ≥95% purity .
Basic: What analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., methyl at position 3, methoxyethyl at position 7) and confirms regioselectivity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₁₀H₁₂BrN₅O₃; ~322.1 g/mol) and detects isotopic bromine patterns .
- HPLC-PDA : Quantifies purity (>98%) and detects side products (e.g., dehalogenated byproducts) .
Advanced: How do structural modifications (e.g., substituents at positions 7 and 8) influence biological activity and target selectivity?
Structure-activity relationship (SAR) studies on analogs reveal:
- Position 7 : 2-Methoxyethyl groups enhance solubility and membrane permeability compared to bulkier substituents (e.g., butynyl), improving bioavailability .
- Position 8 : Bromine’s electronegativity increases electrophilicity, promoting covalent interactions with nucleophilic residues in enzymes (e.g., kinases) .
- Methyl at position 3 : Stabilizes the purine ring, reducing metabolic degradation .
Methodological Insight : Comparative assays (e.g., enzyme inhibition IC₅₀, cellular uptake) against analogs with chloro, ethyl, or unsubstituted groups at these positions are critical .
Advanced: What strategies mitigate side reactions during alkylation or bromination steps?
- Temperature Control : Bromination at <0°C minimizes di- or tri-substitution .
- Protecting Groups : Temporary protection of reactive amines (e.g., using tert-butoxycarbonyl groups) prevents unwanted cross-reactivity during alkylation .
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SN2 reactions, improving regioselectivity .
Advanced: How can computational modeling guide the design of derivatives with enhanced target binding?
- Quantum Mechanical (QM) Calculations : Predict reaction pathways for bromine substitution and optimize transition-state geometries .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., adenosine receptors) to identify favorable binding conformations .
- ICReDD Framework : Integrate computational predictions with high-throughput screening to prioritize synthetic targets .
Advanced: How should researchers address discrepancies in reported biological activities of structural analogs?
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for adenosine receptors) and control for batch-to-batch compound variability .
- Metabolic Stability Testing : Compare hepatic microsomal degradation rates to explain differences in in vivo vs. in vitro efficacy .
- Crystallography : Resolve co-crystal structures of analogs bound to targets (e.g., PDE inhibitors) to clarify steric or electronic effects .
Basic: What are the stability considerations for long-term storage of this compound?
- Storage Conditions : Store at 2–8°C in airtight, light-protected containers to prevent bromine dissociation or oxidation .
- Stability Monitoring : Periodic HPLC analysis detects degradation products (e.g., demethylation at position 3) .
Advanced: What experimental approaches elucidate the compound’s interaction with intracellular signaling pathways?
- Kinase Profiling : Use kinase inhibitor libraries (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- siRNA Knockdown : Silence putative targets (e.g., AMPK) to confirm functional relevance in observed phenotypes .
- Metabolomics : Track downstream metabolites (e.g., ATP/ADP ratios) to map pathway modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
